5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)-
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Overview
Description
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- typically involves multi-step reactions. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidinone structure . Another approach involves the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The ethylthio group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one: Another thienopyrimidine compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a pyridine ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- is unique due to its specific fusion of thiophene and pyrimidine rings, along with the presence of an ethylthio group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
110543-84-5 |
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Molecular Formula |
C13H9N3OS3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
13-ethylsulfanyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C13H9N3OS3/c1-2-18-13-15-16-11(17)10-9(14-12(16)20-13)7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3 |
InChI Key |
CSQVMIWQCOYLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
Origin of Product |
United States |
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